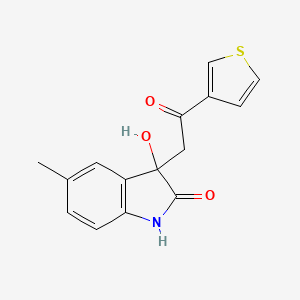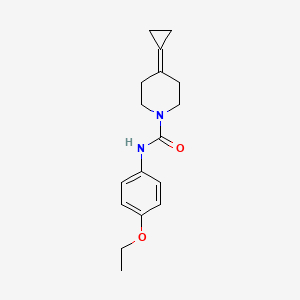
4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide” is a complex organic molecule that contains a morpholinosulfonyl group, a nitrophenyl group, and a benzamide group. The morpholinosulfonyl group is a type of sulfonamide, which is often found in various pharmaceuticals due to their bioactivity . The nitrophenyl group is a type of aromatic nitro compound, which is often used in the synthesis of dyes and pharmaceuticals . The benzamide group is a type of carboxamide, which is also commonly found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The nitrophenyl and benzamide groups are both aromatic, which means they contain a ring of atoms with delocalized electrons . The morpholinosulfonyl group contains a sulfur atom bonded to an oxygen atom, which could potentially introduce some interesting electronic effects .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For instance, the nitro group in the nitrophenyl group could potentially be reduced to an amino group under certain conditions . The sulfonamide group in the morpholinosulfonyl group could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. For instance, the presence of the nitrophenyl and benzamide groups could potentially make the compound relatively polar, which could affect its solubility in various solvents . The presence of the morpholinosulfonyl group could potentially make the compound relatively stable under various conditions .Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interaction
A study by Huai‐Lin Pang et al. highlighted the molecular structure of a related compound, containing a morpholinone ring that demonstrates significant intra- and intermolecular hydrogen bonding. This structural characteristic suggests potential applications in designing molecules with specific interaction capabilities (Huai‐Lin Pang et al., 2006).
Synthesis of Antidepressant Compounds
Research by N. S. Donskaya et al. discussed the synthesis of befol, an antidepressant, from 4-chloro-N-(3-chloropropyl)benzamide and morpholine, indicating a method that could potentially be adapted for synthesizing derivatives of 4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide for pharmaceutical applications (N. S. Donskaya et al., 2004).
Development of Gastroprokinetic Agents
S. Kalo et al. synthesized derivatives of 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide, showing potent gastroprokinetic activity. This research implies the potential for developing new therapeutic agents from 4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide derivatives for gastrointestinal motility disorders (S. Kalo et al., 1995).
Antifungal and Antimicrobial Properties
The study by Zhou Weiqun et al. explored the antifungal activity of N-(Morpholinothiocarbonyl) benzamide derivatives, suggesting potential applications of 4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide in developing antifungal agents (Zhou Weiqun et al., 2005).
Synthesis of Gefitinib
The synthesis pathway described by Bo Jin et al. for Gefitinib, which includes a morpholinyl intermediate, showcases the utility of morpholinyl derivatives in the synthesis of targeted cancer therapies. This pathway might offer insights into utilizing 4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide in similar applications (Bo Jin et al., 2005).
Direcciones Futuras
The future research directions for this compound would likely depend on its intended use or biological activity. For instance, if this compound shows promising biological activity, future research could potentially focus on optimizing its structure to improve its potency, selectivity, or pharmacokinetic properties .
Propiedades
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c21-17(18-14-3-5-15(6-4-14)20(22)23)13-1-7-16(8-2-13)27(24,25)19-9-11-26-12-10-19/h1-8H,9-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFDQLVIOBLBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate](/img/structure/B2696579.png)
![(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2696580.png)
![7-Oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2696581.png)
![3-({1-[3-(4-Fluorophenoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2696583.png)
![[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2696584.png)




![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2696595.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2696596.png)
![N-benzyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2696599.png)

![3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2696601.png)